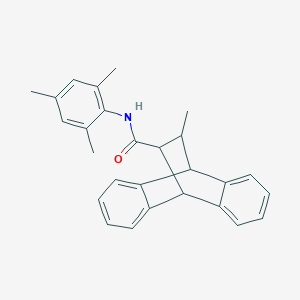![molecular formula C16H12ClN3O2S B11529630 {[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B11529630.png)
{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, antitubercular, antioxidant, and anticancer properties . The presence of the triazole ring in its structure contributes to its diverse pharmacological activities.
Preparation Methods
The synthesis of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps :
Starting Materials: The synthesis begins with commercially available reagents such as 2-chlorobenzaldehyde, phenylhydrazine, and thioglycolic acid.
Formation of Triazole Ring: The initial step involves the formation of the triazole ring by reacting 2-chlorobenzaldehyde with phenylhydrazine in the presence of a suitable catalyst.
Introduction of Sulfanyl Group: The resulting triazole intermediate is then reacted with thioglycolic acid to introduce the sulfanyl group, forming the desired compound.
Purification: The final product is purified using techniques such as flash chromatography and characterized by spectral and elemental analysis.
Chemical Reactions Analysis
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid has several scientific research applications, including :
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds with potential biological activities.
Biology: It is studied for its antimicrobial and antitubercular properties, making it a potential candidate for the development of new antibiotics.
Medicine: The compound’s anti-inflammatory and anticancer activities are of interest in the development of new therapeutic agents for treating inflammatory diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with various molecular targets and pathways . The triazole ring in its structure allows it to bind to specific enzymes and receptors, inhibiting their activity. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. Additionally, its anticancer activity is linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can be compared with other similar compounds, such as :
1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone: This compound exhibits similar anti-inflammatory activity but lacks the carboxyl group, reducing the possibility of gastric irritation.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound has antimicrobial and antiviral activities, similar to the triazole derivative, but with a different core structure.
2-(4-benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone: This compound is used for its antimicrobial properties and has a different mechanism of action compared to the triazole derivative.
Properties
Molecular Formula |
C16H12ClN3O2S |
|---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C16H12ClN3O2S/c17-13-9-5-4-8-12(13)15-18-19-16(23-10-14(21)22)20(15)11-6-2-1-3-7-11/h1-9H,10H2,(H,21,22) |
InChI Key |
IQLKTILSOWLTFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3',3'-dimethylspiro[benzo[f]chromene-3,2'-indol]-1'(3'H)-yl)-N-methylacetamide](/img/structure/B11529548.png)

![2-amino-4-(4-chlorophenyl)-1-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11529560.png)
![2-{[4-(Methoxycarbonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B11529571.png)
![N'-[(E)-{5-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-yl}methylidene]furan-2-carbohydrazide](/img/structure/B11529583.png)
![4,4'-Bis{[(4-fluorophenyl)carbonyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B11529587.png)
![2-[(2Z)-4-(3-bromo-4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11529591.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole](/img/structure/B11529599.png)
![2-(Morpholin-4-yl)-2-oxoethyl ({2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)acetate](/img/structure/B11529603.png)
![(3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11529608.png)
![2,8-bis(3-chloro-4-methylphenyl)-5-phenyl-3a,4,6,6a,9a,10,10a,10b-octahydro-6,10-ethenoisoindolo[5,6-e]isoindole-1,3,7,9(2H,8H)-tetrone](/img/structure/B11529612.png)
![N,N-dimethyl-4-{(E)-[2-(tetrazolo[1,5-b]pyridazin-6-yl)hydrazinylidene]methyl}aniline](/img/structure/B11529615.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(2-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11529625.png)
